molecular formula C16H18BrNO3 B181590 4-Bromo-5-((4-hydroxyphenethylamino)methyl)-2-methoxyphenol CAS No. 179107-93-8

4-Bromo-5-((4-hydroxyphenethylamino)methyl)-2-methoxyphenol

Cat. No.: B181590
CAS No.: 179107-93-8
M. Wt: 352.22 g/mol
InChI Key: JBFKJIRYXUAQSW-UHFFFAOYSA-N
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Description

4-Bromo-5-((4-hydroxyphenethylamino)methyl)-2-methoxyphenol is a chemical compound with the molecular formula C17H20BrNO3 It is known for its unique structure, which includes a bromine atom, a methoxy group, and a hydroxyphenethylamino group

Preparation Methods

The synthesis of 4-Bromo-5-((4-hydroxyphenethylamino)methyl)-2-methoxyphenol typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the bromination of a methoxyphenol derivative, followed by the introduction of the hydroxyphenethylamino group through a nucleophilic substitution reaction. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as palladium on carbon. Industrial production methods may involve similar steps but are optimized for larger-scale synthesis with considerations for cost, yield, and purity.

Chemical Reactions Analysis

4-Bromo-5-((4-hydroxyphenethylamino)methyl)-2-methoxyphenol undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced phenolic compounds.

    Substitution: Nucleophilic substitution reactions are common, where the bromine atom can be replaced by other nucleophiles like amines or thiols under appropriate conditions.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Scientific Research Applications

4-Bromo-5-((4-hydroxyphenethylamino)methyl)-2-methoxyphenol has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Bromo-5-((4-hydroxyphenethylamino)methyl)-2-methoxyphenol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyphenethylamino group can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecules. The bromine atom and methoxy group contribute to the compound’s overall reactivity and binding affinity.

Comparison with Similar Compounds

4-Bromo-5-((4-hydroxyphenethylamino)methyl)-2-methoxyphenol can be compared with similar compounds such as:

    4-Bromo-2-methoxyphenol: Lacks the hydroxyphenethylamino group, resulting in different reactivity and applications.

    5-((4-Hydroxyphenethylamino)methyl)-2-methoxyphenol:

    4-Bromo-5-((4-hydroxyphenethylamino)methyl)phenol: Lacks the methoxy group, leading to variations in its reactivity and biological activity.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-bromo-5-[[2-(4-hydroxyphenyl)ethylamino]methyl]-2-methoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18BrNO3/c1-21-16-9-14(17)12(8-15(16)20)10-18-7-6-11-2-4-13(19)5-3-11/h2-5,8-9,18-20H,6-7,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBFKJIRYXUAQSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)Br)CNCCC2=CC=C(C=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70429441
Record name 4-Bromo-5-({[2-(4-hydroxyphenyl)ethyl]amino}methyl)-2-methoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70429441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

179107-93-8
Record name 4-Bromo-5-({[2-(4-hydroxyphenyl)ethyl]amino}methyl)-2-methoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70429441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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